molecular formula C13H10BrN3O B2378375 2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol CAS No. 80493-78-3

2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol

Cat. No.: B2378375
CAS No.: 80493-78-3
M. Wt: 304.147
InChI Key: RZISKWBAFQDDNE-UHFFFAOYSA-N
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Description

2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol is a brominated phenolic derivative of the imidazo[1,2-a]pyridine scaffold, characterized by an amino group at the 3-position of the imidazo ring and a bromine substituent at the 4-position of the phenol moiety. This compound is synthesized via Strecker reaction methodologies using green solvents like choline chloride-urea, yielding an orange powder with a melting point of 242–246 °C (dec) . Its structural identity is confirmed by ¹H and ¹³C NMR spectroscopy, with key signals including a broad singlet for the NH₂ group at δ = 5.47 ppm and aromatic protons between δ = 6.87–8.44 ppm . Commercial availability is noted through suppliers like CymitQuimica (95% purity, REF: 10-F496446), though discontinuation alerts exist for certain batch sizes .

Properties

IUPAC Name

2-(3-aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O/c14-8-4-5-10(18)9(7-8)12-13(15)17-6-2-1-3-11(17)16-12/h1-7,18H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZISKWBAFQDDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N)C3=C(C=CC(=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Cyclization Reactions: Formation of imidazo[1,2-a]pyridine core through cyclization.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions.

    Cyclization: TBHP and I2 in toluene or ethyl acetate.

    Oxidation/Reduction: Common oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).

Major Products

    Substitution Products: Various substituted imidazo[1,2-a]pyridines.

    Cyclization Products: Imidazo[1,2-a]pyridine derivatives.

    Oxidation/Reduction Products: Oxidized or reduced forms of the amino group.

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine Derivatives with Halogen Substituents

  • 2-(3-Bromo-phenyl)-5-trifluoromethyl-imidazo[1,2-a]pyridine (CAS: 944580-82-9): This analogue replaces the phenol and amino groups with a bromophenyl and trifluoromethyl moiety. Molecular weight (341.13 g/mol) is higher due to the trifluoromethyl substituent .
  • N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives: These compounds feature a benzamide group and fluorine substitution. Synthesis involves multi-step routes, including bromination and cyclization, with yields ranging from 50–83% .

Amino-Functionalized Imidazo[1,2-a]pyridines

  • 3-Aminoimidazo[1,2-a]pyridines: AstraZeneca’s HTS campaign identified these as Mycobacterium tuberculosis glutamine synthetase (MtGS) inhibitors. Substituent variations on the phenyl ring (e.g., electron-withdrawing groups) significantly impact potency, with SAR studies highlighting the importance of the amino group at the 3-position for enzymatic inhibition .

Thiazolidin-4-one Hybrids

  • 2-(2-Nitrophenyl)-3-(4-(3-(phenylamino)imidazo[1,2-a]pyridin-2-yl)phenyl)thiazolidin-4-one [C8]: This hybrid compound incorporates a thiazolidin-4-one ring, which may confer antioxidant activity.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (¹H NMR) Commercial Availability
2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol ~330 (estimated) 242–246 (dec) δ = 5.47 (NH₂), 6.87–8.44 (Ar-H) Discontinued
2-(3-Bromo-phenyl)-5-trifluoromethyl-imidazo[1,2-a]pyridine 341.13 N/A N/A Available
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide 428.1 (LC-MS) N/A δ = 7.25–8.30 (Ar-H), NH₂ signals absent Synthesized on-demand

Biological Activity

2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol, identified by its CAS number 80493-78-3, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrN3O, with a molecular weight of 304.14 g/mol. The compound features a bromophenol moiety and an aminoimidazo group, which contribute to its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets:

  • Kinase Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on specific kinases involved in cell signaling pathways.
  • Antioxidant Activity : The presence of phenolic groups suggests potential antioxidant properties, which could protect cells from oxidative stress.

Biological Activity Summary

Activity Description Reference
Anticancer PotentialExhibits cytotoxic effects on cancer cell lines through apoptosis induction.
Anti-inflammatory EffectsMay reduce inflammation markers in vitro, suggesting potential for treating inflammatory diseases.
Neuroprotective PropertiesShows promise in protecting neuronal cells from apoptosis under stress conditions.

Case Studies

  • Anticancer Research : In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, leading to increased caspase activity.
  • Inflammation Model : In an experimental model of inflammation, the compound was administered to test its effects on cytokine production. Results indicated a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating conditions like rheumatoid arthritis.
  • Neuroprotection Study : A recent investigation into neuroprotective effects revealed that the compound could prevent neuronal cell death induced by oxidative stress. This was associated with the modulation of antioxidant enzyme activities and reduced levels of reactive oxygen species (ROS).

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